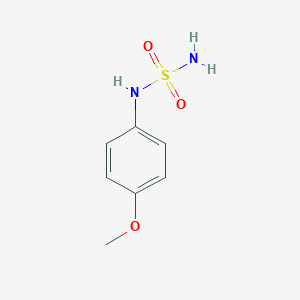
4-Methoxyphenylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenylsulfamide, also known as MOPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPSA is a sulfonamide derivative that has been synthesized by various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
4-Methoxyphenylsulfamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various biochemical processes. By inhibiting carbonic anhydrase, 4-Methoxyphenylsulfamide can disrupt the pH balance of cancer cells and induce cell death. Additionally, 4-Methoxyphenylsulfamide can prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Methoxyphenylsulfamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxyphenylsulfamide can inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth. In terms of neurodegenerative diseases, 4-Methoxyphenylsulfamide can prevent the accumulation of beta-amyloid and tau proteins, which are responsible for the death of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxyphenylsulfamide in lab experiments is its high potency and selectivity for carbonic anhydrase. Additionally, 4-Methoxyphenylsulfamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-Methoxyphenylsulfamide is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 4-Methoxyphenylsulfamide. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative diseases. Additionally, researchers can explore the use of 4-Methoxyphenylsulfamide in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the potential use of 4-Methoxyphenylsulfamide as a diagnostic tool for cancer and neurodegenerative diseases.
Métodos De Síntesis
4-Methoxyphenylsulfamide can be synthesized by various methods, including the reaction of 4-methoxyaniline with chlorosulfonic acid followed by treatment with ammonia, or by the reaction of 4-methoxyaniline with sulfamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-Methoxyphenylsulfamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-Methoxyphenylsulfamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 4-Methoxyphenylsulfamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
10539-83-0 |
|---|---|
Nombre del producto |
4-Methoxyphenylsulfamide |
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
1-methoxy-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Clave InChI |
ICWBFSCBEZAOCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



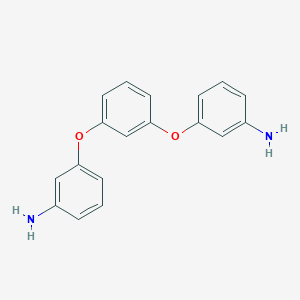
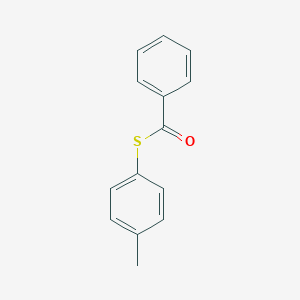
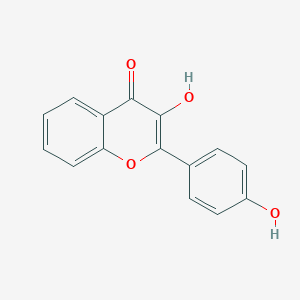
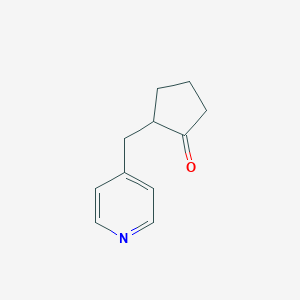
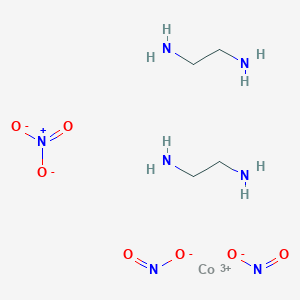
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
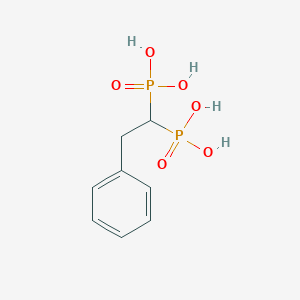
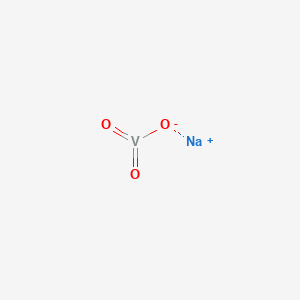
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
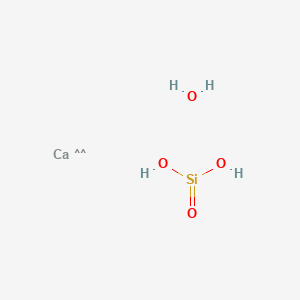

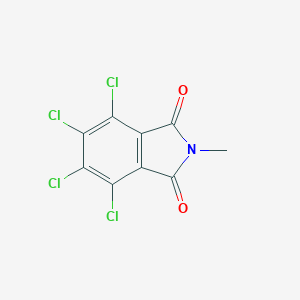
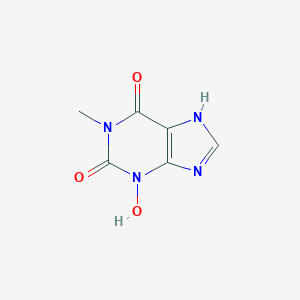
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)